(R)-3-氨基-3-(萘-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

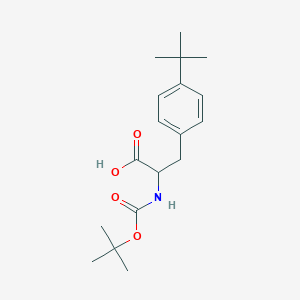

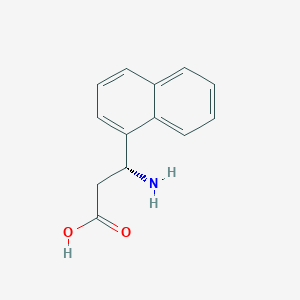

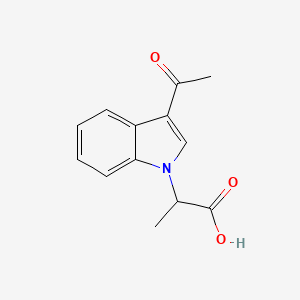

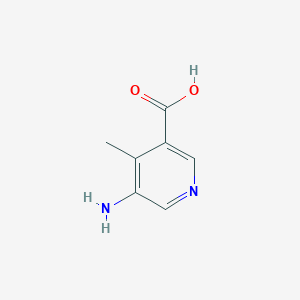

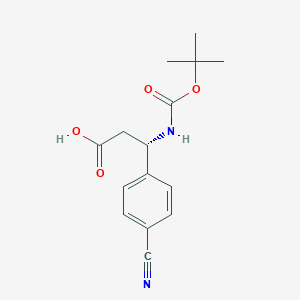

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a compound that has been studied for its potential applications in fluorescence derivatization and supramolecular chemistry. The compound features a naphthalene moiety, which is known for its aromatic properties, and an amino acid structure that allows it to interact with various other chemical entities.

Synthesis Analysis

The synthesis of derivatives of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid involves coupling the compound to the amino group of the main and lateral chains of various amino acids. This process is used to evaluate its applicability as a fluorescent derivatising reagent .

Molecular Structure Analysis

The molecular structure of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid derivatives is significant in the formation of chiral supramolecular compounds. When combined with naphthalene-1,5-disulfonic acid and various chiral α-amino acids, a variety of chiral supramolecular compounds are generated. These compounds exhibit different crystalline structures and space groups, indicating that the substituents of the α-amino acids significantly influence the supramolecular patterns formed .

Chemical Reactions Analysis

Chemical reactions involving (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid derivatives include the condensation with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride, resulting in blue benzo[a]phenoxazinium conjugates. These conjugates display strong fluorescence and are suitable for biological assays due to their emission wavelengths and good quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of the supramolecular compounds formed from (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid derivatives are characterized by their luminescent and circular dichroism (CD) properties. The compounds exhibit strong emission, with maximum wavelengths varying from 342 to 413 nm. The CD spectra of these compounds display dichroic signals, which are indicative of their chiral nature. Additionally, the luminescent properties of these compounds are stronger than those of the parent naphthalene-1,5-disulfonic acid, suggesting potential applications in optical materials .

科学研究应用

荧光衍生化

(R)-3-氨基-3-(萘-1-基)丙酸用于氨基酸的荧光衍生化。它与氨基酸的主链和侧链偶联,产生具有强荧光的衍生物。这些衍生物与特定试剂结合后,在生理pH下的乙醇和水中表现出强烈的荧光,使它们在生物测定中很有用 (Frade et al., 2007)。

蛋白质中的生物合成

这种化合物已成功地生物合成地被引入酵母细胞中的特定位点的蛋白质中。这种荧光氨基酸的引入有助于研究蛋白质的结构、动态和相互作用,无论是在体外还是在体内 (Summerer et al., 2006)。

NMDA受体结合亲和力

(R)-3-氨基-3-(萘-1-基)丙酸的变体已被合成并评估其对NMDA受体的结合亲和力。这些化合物显示出在开发具有镇痛活性的竞争性NMDA拮抗剂方面的潜力 (Swahn et al., 1996)。

催化活性

涉及(R)-3-氨基-3-(萘-1-基)丙酸的合成7-氨基-1-萘磺酸固定在二氧化硅纳米颗粒上,展示了它在创建具有强Brønsted酸位点的催化剂方面的实用性。这些催化剂已被有效地用于酯化过程 (Adam et al., 2011)。

小分子抑制剂的合成

这种化合物已被用于合成具有潜在在药物化学中应用的新型小分子抑制剂。这些抑制剂靶向特定酶,有助于理解和操纵生物过程 (Gomaa et al., 2011)。

光物理研究

基于萘普洛克瑞尔基的手性双聚物的光物理研究涉及(R)-3-氨基-3-(萘-1-基)丙酸。这些研究提供了对激发态分子内相互作用的见解,这对于理解各种生物和化学过程中的光物理和光化学性质至关重要 (Jiménez et al., 2007)。

在溶剂混合物中的光物理行为

该化合物的类似物在各种溶剂中的光物理行为研究中得到探索。这项研究对于理解这些化合物在生物系统中的应用以及它们与不同溶剂的相互作用至关重要 (Moreno Cerezo et al., 2001)。

安全和危害

The safety information for “®-3-Amino-3-(naphthalen-1-yl)propanoic acid” includes the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise to avoid breathing dust/fume/gas/mist/vapours/spray .

属性

IUPAC Name |

(3R)-3-amino-3-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOQBKBTOAMMDG-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426123 |

Source

|

| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

775280-91-6 |

Source

|

| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)